molecular formula C19H18N2O2S B4770910 3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide

3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide

Cat. No. B4770910
M. Wt: 338.4 g/mol
InChI Key: KYAAXKRBVGZWJF-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide, also known as EMBT, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that is commonly used to label proteins and other biomolecules. EMBT has been found to have a high binding affinity for certain proteins, making it a valuable tool for studying their structure and function.

Mechanism of Action

3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide works by binding to specific amino acid residues on the surface of proteins. The binding of 3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide causes a shift in the fluorescence emission spectrum of the protein, which can be detected using fluorescence spectroscopy. This shift in fluorescence can be used to monitor changes in protein conformation, binding, and activity.
Biochemical and Physiological Effects:
3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is widely used in cell culture and animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide as a fluorescent probe is its high binding affinity for certain proteins. This makes it a valuable tool for studying protein structure and function. 3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide is also a non-toxic compound that can be used in cell culture and animal studies without causing harm.
One of the main limitations of using 3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide is that it can only label proteins that have specific amino acid residues on their surface. This limits its use to certain proteins and makes it less useful for studying proteins with different surface characteristics.
List of

Future Directions

1. Developing new 3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide derivatives with different binding affinities and selectivities for specific proteins.
2. Using 3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide in combination with other fluorescent probes to study protein-protein interactions and signaling pathways.
3. Developing new methods for detecting 3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide-labeled proteins in cells and tissues.
4. Using 3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide to study the structure and function of membrane proteins, which are often difficult to study using traditional methods.
5. Developing new applications for 3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide in drug discovery and development, such as screening for compounds that bind to specific proteins.
6. Using 3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide to study the effects of post-translational modifications on protein structure and function.
7. Developing new methods for synthesizing 3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide that are more efficient and cost-effective.
Conclusion:
3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide is a valuable tool for studying protein structure and function. Its high binding affinity for certain proteins makes it a useful fluorescent probe for labeling proteins in cells and tissues. While there are limitations to its use, 3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has the potential to be a valuable tool for studying a wide range of proteins and biological processes. Further research is needed to fully explore its potential applications.

Scientific Research Applications

3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been widely used in scientific research as a fluorescent probe for labeling proteins and other biomolecules. It has been used to study the structure and function of a variety of proteins, including enzymes, receptors, and transporters. 3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has also been used to study protein-protein interactions and protein-ligand interactions.

properties

IUPAC Name

(Z)-3-(3-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-3-23-15-6-4-5-14(12-15)8-10-18(22)21-19-20-16-9-7-13(2)11-17(16)24-19/h4-12H,3H2,1-2H3,(H,20,21,22)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAAXKRBVGZWJF-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C\C(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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